
(2S,3S)-2-Ethyl-3-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Ethyl-3-methyloxolane is a chiral compound belonging to the oxolane family. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. The specific stereochemistry of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Ethyl-3-methyloxolane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The reaction conditions include preparing a suspension of resting cells of the engineered bacteria, performing ultrasonic disruption to obtain a cell supernatant containing carbonyl reductase, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor .
Industrial Production Methods
Industrial production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-Ethyl-3-methyloxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom in the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
(2S,3S)-2-Ethyl-3-methyloxolane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-Ethyl-3-methyloxolane involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2-Ethyl-3-methyloxolane
- (2R,3S)-2-Ethyl-3-methyloxolane
- (2R,3R)-2-Ethyl-3-methyloxolane
Uniqueness
The unique stereochemistry of (2S,3S)-2-Ethyl-3-methyloxolane distinguishes it from its diastereomers and enantiomers. This specific configuration can result in different physical, chemical, and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
73435-16-2 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(2S,3S)-2-ethyl-3-methyloxolane |
InChI |
InChI=1S/C7H14O/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
XNLOROFXIFUZKL-BQBZGAKWSA-N |
SMILES isomérique |
CC[C@H]1[C@H](CCO1)C |
SMILES canonique |
CCC1C(CCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)

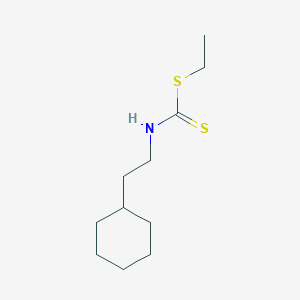
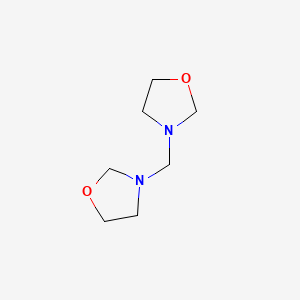

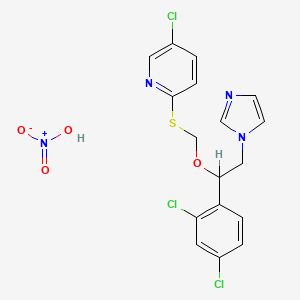
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

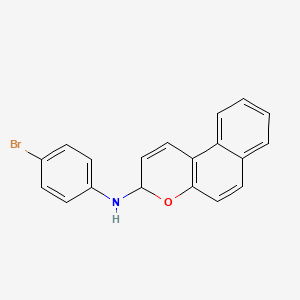
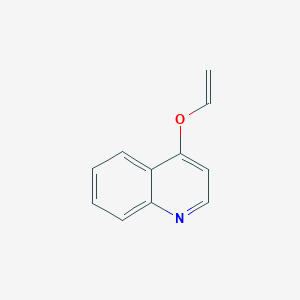
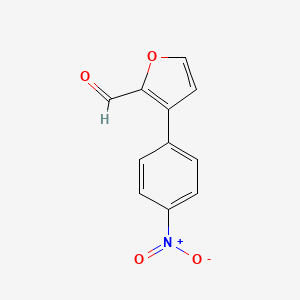
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
